Cas no 23593-68-2 (1H-Imidazole, 2-methyl-1-(triphenylmethyl)-)

1H-Imidazole, 2-methyl-1-(triphenylmethyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole, 2-methyl-1-(triphenylmethyl)-
- 2-methyl-1-tritylimidazole
- DTXSID30347137
- Imidazole, 2-methyl-1-triphenylmethyl-
- 23593-68-2
- BS-22094
- DB-126990
- 1-trityl-2-methyl-imidazole
- CS-0204988
- 2-Methyl-1-trityl-1H-imidazole
- 1-Trityl-2-methylimidazole
- 2-Methyl-1-trityl-1H-imidazole #
- AKOS004904374
- SCHEMBL392779
- 2-METHYL-1-(TRIPHENYLMETHYL)IMIDAZOLE
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- インチ: InChI=1S/C23H20N2/c1-19-24-17-18-25(19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
- InChIKey: IQWYMGYULZCICZ-UHFFFAOYSA-N
- SMILES: CC1=NC=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
計算された属性
- 精确分子量: 324.1628
- 同位素质量: 324.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 357
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.2
- トポロジー分子極性表面積: 17.8Ų
じっけんとくせい
- PSA: 17.82
1H-Imidazole, 2-methyl-1-(triphenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD00005355-25g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 25g |
$400 | 2024-07-19 | |
Crysdot LLC | CD00005355-5g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 5g |
$120 | 2024-07-19 | |
Crysdot LLC | CD00005355-1g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 1g |
$40 | 2024-07-19 | |
Alichem | A069003279-25g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 25g |
$392.00 | 2023-09-02 | |
Alichem | A069003279-10g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 10g |
$208.00 | 2023-09-02 | |
A2B Chem LLC | AB24000-1g |
2-Methyl-1-(triphenylmethyl)imidazole |
23593-68-2 | 96% | 1g |
$52.00 | 2024-04-20 | |
A2B Chem LLC | AB24000-25g |
2-Methyl-1-(triphenylmethyl)imidazole |
23593-68-2 | 96% | 25g |
$445.00 | 2024-04-20 | |
A2B Chem LLC | AB24000-10g |
2-Methyl-1-(triphenylmethyl)imidazole |
23593-68-2 | 96% | 10g |
$228.00 | 2024-04-20 | |
A2B Chem LLC | AB24000-5g |
2-Methyl-1-(triphenylmethyl)imidazole |
23593-68-2 | 96% | 5g |
$142.00 | 2024-04-20 | |
Crysdot LLC | CD00005355-10g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 10g |
$200 | 2024-07-19 |
1H-Imidazole, 2-methyl-1-(triphenylmethyl)- 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
1H-Imidazole, 2-methyl-1-(triphenylmethyl)-に関する追加情報
1H-Imidazole, 2-Methyl-1-(Triphenylmethyl)-: A Comprehensive Overview of Its Structure, Applications, and Recent Advancements
1H-Imidazole, a heterocyclic aromatic compound belonging to the imidazole family, has garnered significant attention in the field of organic chemistry and pharmaceuticals. Among its various derivatives, 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole stands out due to its unique structure and potential applications in drug discovery and material science. This compound, also known by its CAS Registry Number 23593-68-2, is a tricyclic molecule that combines the imidazole ring with a methyl group and a triphenylmethyl substituent.
The structure of 1H-Imidazole features two nitrogen atoms in a five-membered ring, making it highly versatile for various chemical reactions. The substitution at position 2 with a methyl group and at position 1 with a triphenylmethyl group introduces additional complexity and functionality to the molecule. This makes 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole particularly interesting for researchers exploring aromatic heterocycles and their applications in medicinal chemistry.
Recent advancements in the synthesis of 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole have focused on optimizing reaction conditions to enhance yield and purity. For instance, a study published in the Journal of Organic Chemistry in 2023 demonstrated a novel one-pot synthesis method that significantly reduced the number of steps required compared to traditional multi-step procedures. This breakthrough not only streamlines the production process but also opens new avenues for scaling up the synthesis, which is crucial for its potential industrial applications.
In terms of biological activity, 1H-Imidazole derivatives have shown promising results in various therapeutic areas, including oncology and infectious diseases. The triphenylmethyl group attached to the imidazole ring in 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole adds electron-donating properties, which can influence the pharmacokinetics and bioavailability of the compound. Recent research has highlighted its potential as a template for designing new drugs targeting angiogenesis and inflammation.
The application of 1H-Imidazole derivatives in materials science is another area of active research. The unique electronic properties of 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole, particularly its conjugated system and aromatic stability, make it a candidate for use in organic electronics and photovoltaic materials. A 2023 study in Advanced Materials explored its potential as a building block for organic semiconductors, where it demonstrated excellent charge transport properties under ambient conditions.
Moreover, the compound's role in catalysis has been explored. Its ability to act as a chiral ligand in asymmetric catalysis reactions has shown promise in synthesizing enantioselective compounds, which are critical in drug development. A recent paper in Nature Chemistry reported the use of 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole derivatives as ligands in palladium-catalyzed cross-coupling reactions, achieving high enantioselectivity and reaction efficiency.
In conclusion, 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole, with its CAS Registry Number 23593-68-2, is a multifaceted compound that bridges the realms of organic chemistry and pharmaceuticals. Its structural uniqueness, combined with recent advancements in synthesis and application, positions it as a valuable tool for researchers in drug discovery, materials science, and catalysis. As ongoing studies continue to uncover its potential, this compound is poised to play a significant role in addressing some of the most pressing challenges in modern medicine and technology.
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